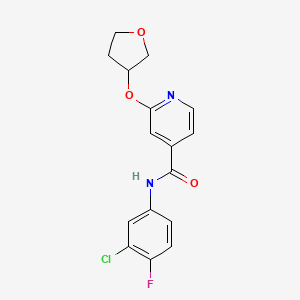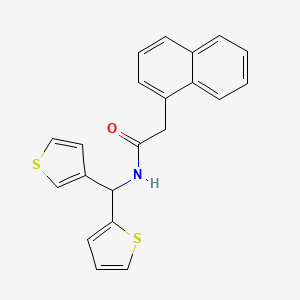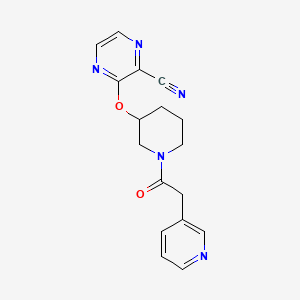![molecular formula C17H30N2O4 B2718373 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane CAS No. 1433194-62-7](/img/structure/B2718373.png)
2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane” is a chemical compound with the IUPAC name di-tert-butyl 2,7-diazaspiro [4.4]nonane-2,7-dicarboxylate . It has a molecular weight of 326.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 . This indicates the molecular structure of the compound.It is typically stored at room temperature . The physical form of the compound is not specified in the search results.
Aplicaciones Científicas De Investigación
Constrained Peptide Mimetics Researchers have explored the synthesis of spirolactams as conformationally restricted pseudopeptides, showcasing the utility of diazaspiro[4.4]nonane derivatives. For instance, spirolactams have been prepared as surrogates for the Pro-Leu and Gly-Leu dipeptides, contributing to peptide synthesis with specific conformational constraints. This advancement aids in the development of peptide analogues with enhanced biological activity and stability (Fernandez et al., 2002).
Photochemical Reactions The compound has been subjected to photochemical studies, indicating its potential in generating novel structures through light-induced reactions. For example, its photochemical epoxidation by methanol has been documented, revealing insights into the reactivity and transformation pathways under ultraviolet radiation (Schönberg et al., 1980).
Stereochemical Analysis Stereochemical configurations of spiro[4.5]decanes, closely related to diazaspiro[4.4]nonane derivatives, have been elucidated using NMR techniques. This research underscores the importance of determining relative configurations in complex molecules, which is crucial for understanding their chemical behavior and interactions (Guerrero-Alvarez et al., 2004).
Polymerization Studies The radical polymerization of unsaturated spiro orthocarbonates, related to diazaspiro[4.4]nonane structures, has been investigated, highlighting the potential of these compounds in creating novel polymeric materials. Such studies pave the way for the development of new materials with unique properties for industrial applications (Moszner et al., 1995).
Improved Synthetic Methods Efforts to enhance the synthesis of diazaspiro[4.4]nonane have been reported, aiming for higher efficiency and better yield. Such improvements in synthetic methodologies facilitate the production of this compound, making it more accessible for research and application in various fields (Ji Zhiqin, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
ditert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVWTLOJCCOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)




![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)


